molecular formula C17H28N4O2 B7140268 N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide

N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide

Cat. No.: B7140268
M. Wt: 320.4 g/mol
InChI Key: QUZIWVFQXDGGFB-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide is a synthetic organic compound that features a pyrazole ring, a piperidine ring, and an amide functional group

Properties

IUPAC Name

N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-4-20(5-2)16(22)6-7-17(23)21-12-9-14(10-13-21)15-8-11-18-19(15)3/h8,11,14H,4-7,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZIWVFQXDGGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC(=O)N1CCC(CC1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as a butanamide group, through amide bond formation. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or pyrazoles.

Scientific Research Applications

N,N-diethyl-4-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti

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